molecular formula C13H15NO3 B13002286 Methyl 6-(2-oxocyclohexyl)nicotinate

Methyl 6-(2-oxocyclohexyl)nicotinate

Cat. No.: B13002286
M. Wt: 233.26 g/mol
InChI Key: SVIVTSIPVHTHJM-UHFFFAOYSA-N
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Description

Methyl 6-(2-oxocyclohexyl)nicotinate is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This compound is a derivative of nicotinic acid and features a cyclohexanone moiety attached to the nicotinate structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 6-(2-oxocyclohexyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process. Industrial production methods may involve more advanced techniques to ensure high purity and yield .

Chemical Reactions Analysis

Methyl 6-(2-oxocyclohexyl)nicotinate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, particularly at the nicotinate moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 6-(2-oxocyclohexyl)nicotinate is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 6-(2-oxocyclohexyl)nicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects through pathways involving nicotinic acid receptors and other related molecular targets. These interactions can lead to various biological effects, including vasodilation and modulation of metabolic pathways .

Comparison with Similar Compounds

Methyl 6-(2-oxocyclohexyl)nicotinate can be compared with other similar compounds, such as:

    Methyl nicotinate: A simpler ester of nicotinic acid used for similar applications.

    Nicotinic acid: The parent compound with broader biological activities.

    Cyclohexanone derivatives: Compounds with similar structural features but different functional groups.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .

Biological Activity

Methyl 6-(2-oxocyclohexyl)nicotinate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a cyclohexyl group with a ketone substituent. Its molecular structure can be represented as follows:

C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2

This structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies indicate that it may function as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules, which can lead to modifications in their structure and function. This mechanism is crucial for its potential anticancer effects, as it may disrupt cellular processes in rapidly dividing cancer cells .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values indicate potent activity, comparable to established antimicrobial agents.

Microbial Strain MIC (µg/mL) Reference
E. coli32
S. aureus16
Pseudomonas aeruginosa64

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast cancer (MDA-MB-231) and melanoma (RPMI-7951). The compound's IC50 values suggest that it can effectively inhibit tumor cell proliferation.

Cancer Cell Line IC50 (µM) Reference
MDA-MB-23115
RPMI-795120

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against Fusarium oxysporum, a pathogenic fungus responsible for severe agricultural losses. The compound exhibited a notable reduction in fungal growth at concentrations as low as 0.25 mM, indicating its potential as a biocontrol agent in agriculture .

Case Study 2: Cancer Cell Proliferation

In another study published in the Journal of Medicinal Chemistry, the effect of this compound on cancer cell proliferation was assessed using a panel of human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with apoptosis being confirmed through flow cytometry analysis .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 6-(2-oxocyclohexyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H15NO3/c1-17-13(16)9-6-7-11(14-8-9)10-4-2-3-5-12(10)15/h6-8,10H,2-5H2,1H3

InChI Key

SVIVTSIPVHTHJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2CCCCC2=O

Origin of Product

United States

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